
Acetamide, 2-isocyano-N-methoxy-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-isocyano-N-methoxy-N-methyl- is a chemical compound with a unique structure that includes an isocyano group, a methoxy group, and a methyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetamide, 2-isocyano-N-methoxy-N-methyl- typically involves the reaction of N-methoxy-N-methylacetamide with a suitable isocyanide reagent. One common method is the reaction of N-methoxy-N-methylacetamide with an isocyanide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for acetamide, 2-isocyano-N-methoxy-N-methyl- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-isocyano-N-methoxy-N-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
Cycloaddition Reactions: The isocyano group can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with acetamide, 2-isocyano-N-methoxy-N-methyl- include bases like triethylamine, nucleophiles such as amines, and electrophiles like aldehydes. Reaction conditions typically involve organic solvents and may require heating or cooling depending on the specific reaction .
Major Products
The major products formed from reactions involving acetamide, 2-isocyano-N-methoxy-N-methyl- depend on the type of reaction. For example, nucleophilic substitution reactions can yield substituted acetamides, while cycloaddition reactions can produce various heterocyclic compounds .
Scientific Research Applications
Acetamide, 2-isocyano-N-methoxy-N-methyl- has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and the synthesis of bioactive molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of acetamide, 2-isocyano-N-methoxy-N-methyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The isocyano group is particularly reactive and can form bonds with a variety of other chemical groups, facilitating the formation of new compounds. The methoxy and methyl groups can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
N-methoxy-N-methylacetamide: Lacks the isocyano group but shares the methoxy and methyl groups.
2-isocyanoacetamide: Contains the isocyano group but lacks the methoxy and methyl groups.
N-methylacetamide: Lacks both the isocyano and methoxy groups but contains the methyl group.
Uniqueness
Acetamide, 2-isocyano-N-methoxy-N-methyl- is unique due to the presence of all three functional groups (isocyano, methoxy, and methyl) on the acetamide backbone.
Properties
CAS No. |
163625-26-1 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-isocyano-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C5H8N2O2/c1-6-4-5(8)7(2)9-3/h4H2,2-3H3 |
InChI Key |
GRTDDRQLWZCWOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C[N+]#[C-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


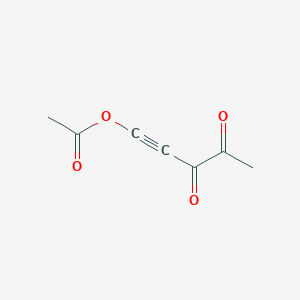
![4-[(Phenanthren-9-YL)methyl]aniline](/img/structure/B12568248.png)
![(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate](/img/structure/B12568256.png)
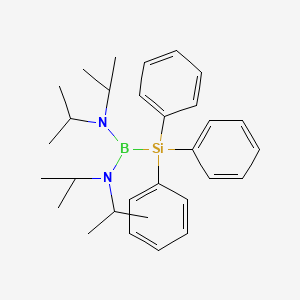

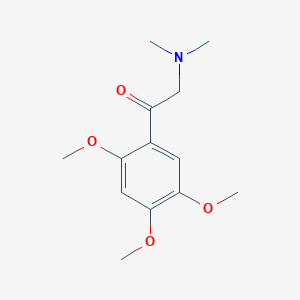

![1-([2,2'-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one](/img/structure/B12568281.png)
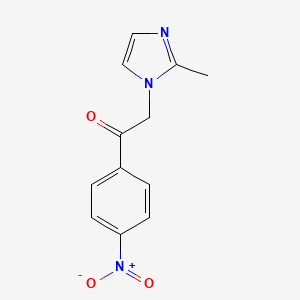
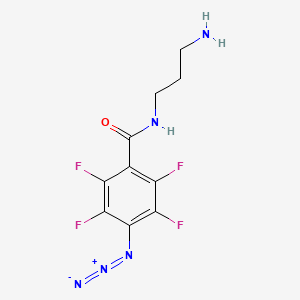
![1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12568299.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)-](/img/structure/B12568307.png)

![4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-](/img/structure/B12568317.png)
